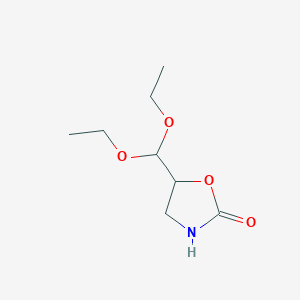
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide, also known as TMB-PS, is a chemical compound that has been widely used in scientific research for its unique properties. This compound belongs to the family of sulfonamides, which are a class of organic compounds containing a sulfonamide functional group.
Mécanisme D'action
The mechanism of action of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide is not well understood. However, it is believed that this compound binds to proteins and other biomolecules through hydrogen bonding and hydrophobic interactions. This binding results in a change in the fluorescence properties of this compound, which can be used to detect the presence of the biomolecule.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is a non-toxic compound that is stable under normal laboratory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide is its high sensitivity and specificity. It can be used to detect very low concentrations of biomolecules. In addition, this compound is easy to synthesize and is relatively inexpensive. However, this compound has some limitations. It is not suitable for use in vivo and cannot be used to detect biomolecules in complex biological systems.
Orientations Futures
There are several future directions for the use of N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide in scientific research. One potential application is in the development of new drugs. This compound can be used as a tool to study the binding of drugs to proteins and other biomolecules. In addition, this compound can be used to study the kinetics of enzyme-catalyzed reactions. Finally, this compound can be used to develop new sensors for the detection of biomolecules in complex biological systems.
Conclusion:
In conclusion, this compound is a unique compound that has been widely used in scientific research. It has been used as a fluorescent probe, pH sensor, and metal ion sensor. This compound has no known biochemical or physiological effects and is stable under normal laboratory conditions. Although this compound has some limitations, it has several advantages and has potential applications in the development of new drugs and sensors.
Méthodes De Synthèse
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with N-methyl-N-(o-tolyl)amine in the presence of a base such as triethylamine. The resulting product is then treated with N-methylphenylsulfonamide to obtain this compound.
Applications De Recherche Scientifique
N,2,4-trimethyl-5-(N-methylphenylsulfonamido)-N-(o-tolyl)benzenesulfonamide has been extensively used in scientific research for its unique properties. It has been used as a fluorescent probe for the detection of proteins, DNA, and RNA. This compound has also been used as a pH sensor and as a metal ion sensor. In addition, this compound has been used in the development of new drugs and in the study of enzyme kinetics.
Propriétés
IUPAC Name |
5-[benzenesulfonyl(methyl)amino]-N,2,4-trimethyl-N-(2-methylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S2/c1-17-11-9-10-14-21(17)24(4)31(28,29)23-16-22(18(2)15-19(23)3)25(5)30(26,27)20-12-7-6-8-13-20/h6-16H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUYUHEVGZNSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N(C)S(=O)(=O)C2=C(C=C(C(=C2)N(C)S(=O)(=O)C3=CC=CC=C3)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Aminocycloheptyl)methyl]-2,2-difluoro-2-(3-methyltriazol-4-yl)acetamide;hydrochloride](/img/structure/B2949637.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2949642.png)

![2-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B2949644.png)
![Tert-butyl 3-[2-[(2-chloroacetyl)amino]cyclopropyl]piperidine-1-carboxylate](/img/structure/B2949651.png)
![9-(3-chloro-4-methylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2949652.png)

![1-(4,6-bis(ethylamino)-1,3,5-triazin-2-yl)-2-(4-bromophenyl)-2-hydroxy-2,3,7,8,9,10-hexahydrobenzo[4',5']thieno[2',3':4,5]pyrimido[2,1-b][1,3,4]thiadiazin-11(1H)-one](/img/structure/B2949655.png)
![(Z)-2-(3,4-dimethoxybenzylidene)-8-(2,4-dimethoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2949657.png)
![3-(2,3-dimethoxyphenyl)-2-((2-methoxyethyl)amino)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2949658.png)
